molecular formula C10H10O2 B072128 2-Methoxycinnamaldehyde CAS No. 1504-74-1

2-Methoxycinnamaldehyde

Cat. No.: B072128
CAS No.: 1504-74-1
M. Wt: 162.18 g/mol
InChI Key: KKVZAVRSVHUSPL-XQRVVYSFSA-N
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Description

O-methoxycinnamaldehyde appears as yellow crystals. (NTP, 1992)

Scientific Research Applications

Antiviral Activity

2-Methoxycinnamaldehyde has been examined for its antiviral activity, particularly against the human respiratory syncytial virus (RSV) in human larynx carcinoma cell lines. The compound was found to effectively inhibit the cytopathic effect of RSV by interfering with the viral attachment and internalization, indicating its potential as an antiviral agent (Wang et al., 2009).

Anti-Inflammatory and Cardiovascular Effects

This compound has demonstrated effects on inflammatory processes and cardiovascular health. It has been shown to down-regulate the activity of COX-2 and the release of PGE2 in rat cerebral microvascular endothelial cells stimulated by IL-1, indicating its potential in managing inflammation-related conditions. Additionally, this compound from Cinnamomum cassia has shown a protective effect against myocardial ischemia/reperfusion injury in vivo, possibly due to its anti-inflammatory action and heme oxygenase (HO)-1 induction (Guo et al., 2006; Hwa et al., 2012).

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been found to suppress proliferation and induce apoptosis in various cancer cell lines, including hepatocellular carcinoma Hep 3B cells, lung adenocarcinoma A549 cells, and human lung squamous cell carcinoma NCI-H520 cells. The compound has shown effects on mitochondrial membrane potential loss, cytochrome c release, caspase activation, as well as inhibition of topoisomerase I and II activities, suggesting its role as a potential agent for anticancer therapy (Perng et al., 2016; Wong et al., 2016; Liu et al., 2017).

Mechanism of Action

2-Methoxycinnamaldehyde inhibits proliferation and induces apoptosis by causing a loss in mitochondrial membrane potential (ΔΨm), and activating both caspase-3 and caspase-9 . It also effectively inhibits platelet-derived growth factor (PDGF)-induced HASMC migration .

Safety and Hazards

2-Methoxycinnamaldehyde is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The potential antibacterial activity of 2-Methoxycinnamaldehyde against Methicillin-resistant Staphylococcus epidermidis (MRSE) was investigated . The study showed that this compound significantly increased the ROS production in MRSE, and the following metabolomics analysis showed that the increased ROS production may partially be due to the increased metabolic flux through the TCA cycle . Therefore, this compound seems to be a promising alternative antimicrobial agent to control MRSE infections .

Biochemical Analysis

Biochemical Properties

2-Methoxycinnamaldehyde interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to increase the cellular protein level of heme oxygenase-1 (HO-1) and promote the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus . These interactions suggest that this compound may influence cellular redox homeostasis .

Cellular Effects

This compound has been shown to have profound effects on various types of cells. For instance, it inhibits the proliferation and induces apoptosis in human lung squamous cell carcinoma NCI-H520 cells . It also inhibits the proliferation and biofilm formation of Methicillin-resistant Staphylococcus epidermidis (MRSE), a common pathogen .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It induces apoptosis by causing mitochondrial membrane potential loss and activating both caspase-3 and caspase-9 . It also inhibits topoisomerase I and II activities .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to cause morphological changes and the leakage of DNA, RNA, and cellular contents of MRSE

Metabolic Pathways

This compound appears to influence several metabolic pathways. It significantly increases the reactive oxygen species (ROS) production in MRSE, which may be partially due to the increased metabolic flux through the tricarboxylic acid (TCA) cycle . The metabolic flux through the pentose phosphate pathway (PPP) was also found to be upregulated, accompanied by elevated ROS production .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methoxycinnamaldehyde involves the conversion of 2-hydroxycinnamaldehyde to the desired product through a series of reactions.", "Starting Materials": [ "2-hydroxycinnamaldehyde", "Methanol", "Sodium hydroxide", "Sulfuric acid", "Sodium sulfate", "Magnesium sulfate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2-hydroxycinnamaldehyde in methanol", "Step 2: Add sodium hydroxide to the solution and stir for several hours at room temperature", "Step 3: Acidify the solution with sulfuric acid to pH 2-3", "Step 4: Extract the product with ethyl acetate", "Step 5: Dry the organic layer over magnesium sulfate", "Step 6: Evaporate the solvent under reduced pressure to obtain 2-Methoxycinnamaldehyde as a yellow solid" ] }

CAS No.

1504-74-1

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(Z)-3-(2-methoxyphenyl)prop-2-enal

InChI

InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4-

InChI Key

KKVZAVRSVHUSPL-XQRVVYSFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\C=O

SMILES

COC1=CC=CC=C1C=CC=O

Canonical SMILES

COC1=CC=CC=C1C=CC=O

boiling_point

160.00 to 161.00 °C. @ 12.00 mm Hg

flash_point

greater than 200 °F (NTP, 1992)

melting_point

111 to 115 °F (NTP, 1992)

1504-74-1
60125-24-8

physical_description

O-methoxycinnamaldehyde appears as yellow crystals. (NTP, 1992)
Pale yellow crystals, warm spicy floral odou

Pictograms

Irritant

solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
slightly soluble in water
miscible (in ethanol)

Synonyms

2-methoxycinnamaldehyde
o-methoxycinnamaldehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-MCA exhibits its effects through various mechanisms, primarily by inhibiting nuclear factor-κB (NF-κB) signaling. [] This inhibition occurs through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of NF-κB. [] This cascade ultimately leads to the inhibition of TNF-α-induced proliferation and migration of human aortic smooth muscle cells. []

ANone: While the provided abstracts don't include detailed spectroscopic data, the molecular formula of 2-MCA is C10H10O2, and its molecular weight is 162.19 g/mol. For detailed spectroscopic data, refer to chemical databases like PubChem or ChemSpider.

ANone: The provided abstracts do not contain specific details on material compatibility and stability of 2-MCA under various conditions.

ANone: The provided abstracts primarily focus on the biological activity of 2-MCA and do not discuss its catalytic properties or applications.

A: Molecular docking studies have been conducted to assess the binding affinity of 2-MCA with target proteins like PTGS2, MMP9, and TLR4. [] These studies highlight the potential of computational approaches in understanding 2-MCA's interactions with biological targets. Additionally, molecular dynamics simulations were used to investigate target-ligand interaction and stability parameters of 2-MCA with renin receptor (ATP6AP2) and thymidylate kinase (DTYMK).[32]

A: While comprehensive SAR studies are not detailed in the abstracts, one study investigated the nematicidal activity of 2-MCA and related compounds, suggesting that structural characteristics like functional groups, saturation, and carbon skeleton influence toxicity. [] Another study indicated that 2-MCA, along with other cinnamaldehyde derivatives, showed stronger inhibitory effects on platelet aggregation than acetylsalicylic acid, suggesting the importance of the specific functional groups for this activity. []

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